molecular formula C24H21FN4O3S2 B2413258 N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923147-67-5

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2413258
CAS No.: 923147-67-5
M. Wt: 496.58
InChI Key: YAGJDYNVOGTOKD-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule compound of significant interest in chemical biology and medicinal chemistry research. This structurally complex molecule features a thioacetamide bridge linking a 2,5-dimethoxyphenyl group to a substituted pyridazine-thiazole system, a structural motif found in compounds with notable bioactivity . The compound's core structure suggests potential as a valuable research tool for investigating kinase signaling pathways, given that similar acetamide-linked heterocyclic compounds have demonstrated activity against a range of protein kinases including SRC, ABL1, and FYN kinases . Its molecular architecture, particularly the 4-fluorophenyl-thiazole moiety and pyridazine core, resembles known inhibitors that target essential enzymatic processes, positioning this compound as a promising candidate for exploring novel mechanisms of action in biochemical assays . Researchers can utilize this compound across multiple investigative contexts including enzymatic inhibition studies, structure-activity relationship (SAR) explorations for heterocyclic compounds, and cellular pathway analysis. The presence of the thioacetamide bridge and dimethoxyphenyl group may facilitate interactions with various biological targets, particularly in signal transduction pathways . The compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and working in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O3S2/c1-14-23(34-24(26-14)15-4-6-16(25)7-5-15)18-9-11-22(29-28-18)33-13-21(30)27-19-12-17(31-2)8-10-20(19)32-3/h4-12H,13H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAGJDYNVOGTOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups, which may contribute to its biological activity. The key components include:

  • 2,5-Dimethoxyphenyl group : Known for its potential psychoactive effects.
  • Thioacetamide linkage : Often associated with various biological activities.
  • Pyridazin and thiazole moieties : These heterocycles are frequently involved in antimicrobial and anticancer activities.

Biological Activity Overview

  • Antimicrobial Activity
    • Preliminary studies indicate that derivatives of thiazole and pyridazine exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential
    • Research into similar thiazole and pyridazine derivatives suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain compounds in this class inhibited tumor growth in vitro and in vivo models .
  • Neuropharmacological Effects
    • The presence of the dimethoxyphenyl group hints at possible neuropharmacological effects. Compounds with similar structures have been studied for their interactions with serotonin receptors, potentially influencing mood and cognition .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Compounds with thiazole or pyridazine rings often act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : The dimethoxyphenyl moiety may interact with neurotransmitter receptors, affecting neuronal signaling pathways.

Case Studies

  • Antibacterial Efficacy
    • A study evaluated a series of thiazole derivatives against M. tuberculosis, revealing that modifications to the thiazole ring significantly enhanced activity. This suggests that similar modifications to this compound could yield potent antibacterial agents .
  • Cancer Cell Line Studies
    • In vitro studies on cancer cell lines showed that certain derivatives led to a decrease in cell viability through mechanisms involving oxidative stress and apoptosis . This highlights the potential for developing targeted therapies based on the structural framework of this compound.

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus1.56
AnticancerHeLa Cells0.95
AntitubercularM. tuberculosis4–8

Scientific Research Applications

Structural Features

The compound features:

  • A dimethoxyphenyl moiety that enhances solubility and biological activity.
  • A pyridazine core linked through a thioacetamide group, which is crucial for its reactivity and interaction with biological targets.
  • A fluorophenyl group that may influence the compound's pharmacokinetic properties.

Medicinal Chemistry

N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance its efficacy against various diseases.

Case Studies

Recent studies have explored its potential as an anti-cancer agent. For instance, compounds with similar structures have been reported to exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AT47D (Breast Cancer)43.4
Compound BHCT-116 (Colon Cancer)6.2

These findings indicate that modifications in the triazole structure can lead to enhanced anti-cancer activity .

The compound's biological activity is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the triazole moiety is significant for enhancing anti-cancer and anti-inflammatory properties.

Chemical Synthesis

The compound serves as a building block in the synthesis of more complex molecules. Its unique structure makes it suitable for developing new materials with distinct properties.

Industrial Applications

Due to its stability and reactivity, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it a candidate for various industrial applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(2,5-dimethoxyphenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, the thioacetamide moiety can be introduced by reacting a pyridazine-thiol intermediate with chloroacetylated precursors in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via TLC, and purification involves precipitation with water . Optimization may include adjusting solvent polarity, temperature, and stoichiometry of reactants.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Verify methoxy groups (δ ~3.7–3.9 ppm for OCH₃), fluorophenyl aromatic protons (split patterns due to para-substitution), and thiazole/pyridazine ring protons.
  • IR : Identify characteristic peaks for C=O (acetamide, ~1650–1700 cm⁻¹) and C-S (thioether, ~600–700 cm⁻¹).
  • HRMS : Confirm molecular formula via exact mass matching (e.g., [M+H]⁺ or [M+Na]⁺ ions). Cross-referencing with analogous compounds (e.g., thiazole-pyridazine hybrids) is critical .

Q. What preliminary assays are suitable for evaluating the compound's bioactivity (e.g., enzyme inhibition or receptor binding)?

  • Methodology :

  • In vitro enzyme assays : Use fluorogenic substrates or colorimetric assays (e.g., NADH-coupled reactions) to measure inhibition kinetics.
  • Binding studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for target receptors.
  • Cellular assays : Test cytotoxicity and downstream signaling effects in relevant cell lines (e.g., cancer or microbial models) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Meta-analysis : Compare experimental conditions (e.g., assay pH, temperature, solvent systems) from conflicting studies. Variability in DMSO concentration or cell passage number often explains discrepancies.
  • Dose-response validation : Replicate key experiments using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural analogs : Synthesize derivatives to isolate pharmacophore contributions and rule out off-target effects .

Q. What computational strategies are effective in predicting the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodology :

  • QSAR modeling : Train models using datasets of structurally similar compounds with known ADME profiles.
  • Molecular dynamics (MD) simulations : Predict solubility via solvation free energy calculations.
  • CYP450 docking : Use AutoDock Vina or Schrödinger to assess metabolic liability by simulating interactions with cytochrome P450 enzymes .

Q. How can reaction path search methods (e.g., quantum chemical calculations) improve the synthesis of this compound?

  • Methodology :

  • Transition state analysis : Identify energetically favorable pathways for key steps (e.g., thioether bond formation) using Gaussian or ORCA software.
  • Machine learning (ML) : Apply tools like ChemRouter to predict optimal catalysts/solvents based on reaction descriptors (e.g., Hammett constants) .

Q. What experimental design principles minimize variability in biological assays for this compound?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., cell density, serum concentration).
  • Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize batch effects.
  • Blinded analysis : Assign compound handling and data collection to different team members to reduce bias .

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